

Application Note: Scalable Synthesis of 2-(2-Amino-4-methoxyphenoxy)ethanol

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Compound of Interest

Compound Name: 2-(2-Amino-4-methoxyphenoxy)ethanol

CAS No.: 761441-16-1

Cat. No.: B3153599

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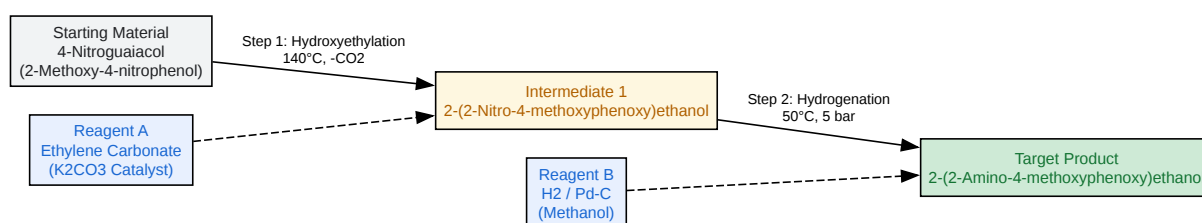
Executive Summary

- Target Molecule: **2-(2-Amino-4-methoxyphenoxy)ethanol**
- CAS Registry (Related): 66095-81-6 (Generic for amino-methoxy-phenoxyethanol isomers; specific isomer verification required by user).
- Core Strategy: Two-step synthesis starting from commercially available 4-Nitroguaiacol (2-Methoxy-4-nitrophenol).
 - O-Alkylation: Hydroxyethylation using Ethylene Carbonate (Green Route) to avoid toxic halo-ethanols.
 - Reduction: Catalytic hydrogenation of the nitro group to the amine.[1]
- Key Challenge: Controlling the exotherm during hydrogenation and preventing oxidative degradation of the final amino-phenol product.

Retrosynthetic Analysis & Pathway

The synthesis is designed to minimize hazardous waste and maximize atom economy. The use of ethylene carbonate (EC) allows for a solvent-free or high-concentration melt reaction, significantly reducing solvent waste compared to traditional Williamson ether synthesis.

Reaction Scheme (DOT Visualization)



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Figure 1: Synthetic pathway utilizing ethylene carbonate for hydroxyethylation followed by catalytic reduction.

Process Development & Optimization

Step 1: Hydroxyethylation of 4-Nitroguaiacol

Traditional alkylation uses 2-chloroethanol, which is highly toxic and genotoxic. We utilize Ethylene Carbonate (EC), which reacts with phenols in the presence of a base to form the hydroxyethyl ether with the release of CO₂.

- Rationale: EC acts as a "masked" epoxide. The reaction is driven by the formation of the stable phenoxy ether and the entropy gain from CO₂ release (if decarboxylation mechanism dominates) or ring opening.
- Catalyst Choice: Potassium Carbonate () is preferred over organic bases for cost and ease of removal (water wash).
- Temperature: The reaction requires

to proceed at a viable rate.

Step 2: Catalytic Hydrogenation

The reduction of the nitro group is performed using Palladium on Carbon (Pd/C).

- **Safety Critical:** This reaction is highly exothermic (). On a scale-up, heat removal is the limiting factor.
- **Solvent:** Methanol is chosen for high hydrogen solubility and ease of product isolation.
- **Stability:** The product is an electron-rich aniline derivative prone to oxidation (browning) in air. It should be stored under nitrogen or converted to a salt (e.g., Hydrochloride or Sulfate) immediately.

Detailed Experimental Protocols

Table 1: Materials & Stoichiometry (Batch Size: 1.0 kg Input)

Reagent	MW (g/mol)	Equivalents	Mass (kg)	Moles	Role
4-Nitroguaiacol	169.13	1.0	1.00	5.91	Starting Material
Ethylene Carbonate	88.06	1.2	0.625	7.09	Alkylating Agent
Potassium Carbonate	138.21	0.05	0.041	0.30	Catalyst
Toluene	92.14	N/A	2.0 L	N/A	Solvent (Optional*)
Pd/C (5% wet)	N/A	2 wt%	0.02	N/A	Hydrogenation Catalyst

*Note: Step 1 can be run neat (solvent-free melt) if the reactor agitation is sufficient.

Protocol A: Synthesis of Intermediate (Nitro-Ether)

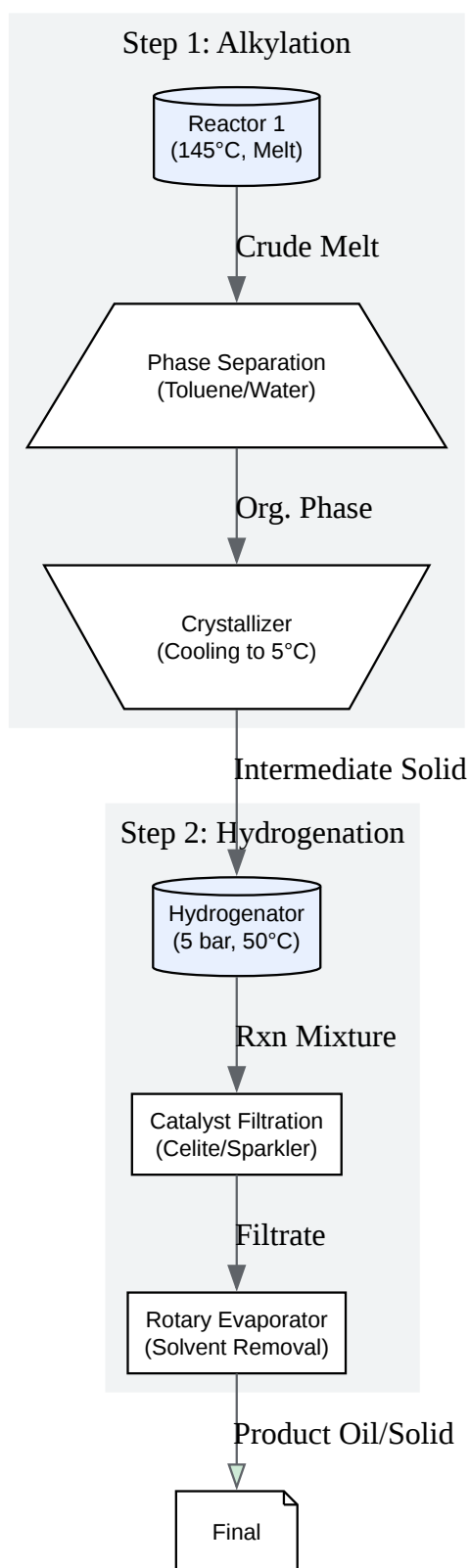
- Charging: Into a 5L glass-lined reactor or stainless steel autoclave, charge 4-Nitroguaiacol (1.0 kg) and Potassium Carbonate (41 g).
- Melting/Mixing: Heat the mixture to 100°C. The phenol will melt. Start agitation.
- Addition: Add Ethylene Carbonate (0.625 kg) in portions or as a melt.
- Reaction: Heat the mixture to 140–145°C.
 - Process Insight: Evolution of CO₂ may occur.^[2] Ensure reactor venting is open through a condenser to reflux any ethylene glycol formed or solvent used.
 - Monitor by HPLC. Reaction time is typically 4–6 hours.
- Workup:
 - Cool to 80°C. Add Toluene (2.0 L) and Water (1.0 L).
 - Stir for 30 mins to wash out unreacted ethylene carbonate and ethylene glycol by-product.
 - Separate phases. Wash organic layer again with 5% NaOH (to remove unreacted phenol) and then Brine.
 - Crystallization: Cool the Toluene layer to 0–5°C. The intermediate 2-(2-nitro-4-methoxyphenoxy)ethanol should crystallize.
 - Filter and dry.
 - Target Yield: 85–90% (approx. 1.1 kg).

Protocol B: Hydrogenation to Target (Amino-Ether)

- Preparation: Charge the Nitro-Intermediate (1.1 kg) into a high-pressure hydrogenation reactor (e.g., Buchi/Parr).
- Solvent: Add Methanol (5.5 L).

- Catalyst: Add 5% Pd/C (20 g, 50% water wet) as a slurry in methanol.
 - Safety: Pd/C is pyrophoric when dry. Always handle wet.
- Purging: Purge reactor 3x with Nitrogen, then 3x with Hydrogen.
- Reaction:
 - Set Hydrogen pressure to 3–5 bar.
 - Heat to 40°C.
 - Exotherm Control: The reaction will initiate rapidly. Control temperature via jacket cooling. Do not exceed 60°C to prevent side reactions.
- Completion: Monitor H₂ uptake. When uptake ceases (approx. 2–4 hours), confirm by HPLC (Disappearance of nitro peak).
- Isolation:
 - Filter catalyst through a Celite bed or sparkler filter under Nitrogen (product is air-sensitive).
 - Concentrate the filtrate under reduced pressure.
 - Product Form: The residue is a viscous oil or low-melting solid.
 - Stabilization (Recommended): Dissolve residue in Ethanol and add conc.^[3] HCl (1.05 eq) to precipitate the Hydrochloride Salt. This greatly enhances shelf-life.

Process Flow Diagram (Unit Operations)



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Figure 2: Unit operation flow for the manufacture of **2-(2-Amino-4-methoxyphenoxy)ethanol**.

Analytical Quality Control

HPLC Method Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 90% B over 20 mins.
- Detection: UV at 210 nm (general) and 280 nm (aromatic).
- Specification:
 - Purity: > 98.5% (Area %).
 - Impurity A (Starting Phenol): < 0.1%.[\[4\]](#)[\[5\]](#)
 - Impurity B (Bis-alkylated): < 0.5%.[\[4\]](#)

Identification[\[8\]](#)

- ¹H NMR (DMSO-d₆): Expect signals for the methoxy singlet (~3.7 ppm), aromatic protons (6.3–6.6 ppm), and the ethylene glycol chain (triplets at ~3.9 and ~3.6 ppm).

Safety & Handling (E-E-A-T)

- Hydrogenation Safety: The reduction of nitro compounds is one of the most common causes of thermal runaways in scale-up.
 - Control: Calculate the adiabatic temperature rise. Ensure the cooling capacity of the reactor > heat generation rate. Use a mass flow controller for Hydrogen to limit reaction rate if cooling fails.
- Ethylene Carbonate: While "greener" than chloroethanol, it is an irritant. At 140°C, thermal decomposition can generate pressure. Ensure pressure relief systems are active.

- Product Toxicity: Aminophenol ethers are often sensitizers. Handle the final product in a fume hood or powder containment enclosure.

References

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